molecular formula C18H20N2O4 B2531901 methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 866051-31-2

methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B2531901
CAS RN: 866051-31-2
M. Wt: 328.368
InChI Key: XDLPFHVTBIHFGE-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, a heterocyclic aromatic organic compound. It contains a methoxy group (-OCH3) and an ethyl group (-CH2CH3) attached to the indole ring . The compound also features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The indole ring provides a planar, aromatic system, which contributes to the compound’s stability . The methoxy and ethyl groups attached to the indole ring add to the compound’s complexity .


Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. They can undergo electrophilic substitution at the C3 position of the indole ring . Additionally, they can participate in cross-coupling reactions, such as the Sonogashira reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole derivatives generally have high melting points due to their aromaticity and the presence of polar functional groups .

Scientific Research Applications

Functionalization of Methyl 3-Acetyl-5-[(Methoxycarbonyl)amino]-2-Methyl-1H-Indole-1-Carboxylate This study explored the oxidative heterocyclization and reaction of methyl 3-acetyl-2-methyl-5-[(methoxycarbonyl)amino]-1H-indole-1-carboxylate with selenium dioxide, leading to the formation of various derivatives. Such functionalization methods can be pivotal for the development of novel organic compounds (Velikorodov, Ionova, Shustova, & Stepkina, 2016).

Potential Therapeutic Applications

Antimicrobial Properties of Novel Derivatives A study on (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives revealed significant antimicrobial activity. This suggests that similar compounds, including the one , may hold potential for the development of new antimicrobial agents (Hublikar et al., 2019).

Mechanism of Action

Target of Action

The compound, methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives .

Mode of Action

The interaction of this compound with its targets results in a variety of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action of this compound could depend on the specific target it interacts with.

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific biochemical pathways affected by this compound would depend on its specific targets and mode of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, care should be taken when handling indole derivatives due to their potential biological activity .

Future Directions

Indole derivatives have been the focus of many research studies due to their diverse biological activities. Future research could involve the synthesis of new indole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-14(18(22)24-3)9-17(21)20(11)7-6-12-10-19-16-5-4-13(23-2)8-15(12)16/h4-5,8,10,19H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLPFHVTBIHFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1CCC2=CNC3=C2C=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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